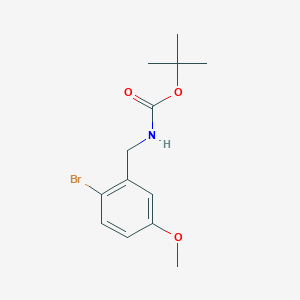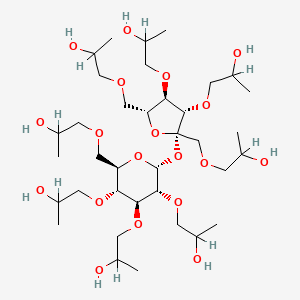
4-Methyl-5-phenylpyridin-2-amine
Descripción general
Descripción
4-Methyl-5-phenylpyridin-2-amine, also known as 4-MPA, is an organic compound that is widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural and synthetic organic compounds. 4-MPA has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound is used in a variety of laboratory experiments due to its unique properties and its ability to interact with a number of different biological systems.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Arylation
One notable application involves the palladium(II)-catalyzed direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via C–H activation, as described by Jean‐Ho Chu et al. (2014). This process illustrates the compound's role in facilitating the formation of ortho-arylated products through a mechanism that demonstrates good functional group compatibility, showcasing its utility in organic synthesis and potential applications in drug development and material science. The reaction not only yields products with modest to excellent efficiencies but also provides insights into reaction mechanisms through NMR titration and controlled experiments, highlighting the compound's versatility in synthetic organic chemistry (Chu et al., 2014).
Chemical Synthesis and Structural Analysis
Further, the compound's derivatives, such as those explored by T. Rodrigues et al. (2009), serve as key intermediates in chemical synthesis, offering a window into the structural intricacies of N-phenylpyridin-4-amine derivatives. These studies contribute to our understanding of molecular structure, aiding in the design of molecules with desired physical and chemical properties (Rodrigues et al., 2009).
Advanced Material Applications
In the realm of advanced materials, the synthesis and characterization of novel bisheteroaryl bisazo dyes as described by Visha P. Modi et al. (2013) exemplify the role of 4-Methyl-5-phenylpyridin-2-amine derivatives in producing materials with specific optical properties. These materials are applicable in dyeing polyester fabrics, showcasing potential in textile engineering and design (Modi et al., 2013).
Catalysis and Polymerization
The compound's derivatives have also been shown to act as catalysts in arylation and polymerization processes. For instance, group 10 metal aminopyridinato complexes have been applied in Suzuki cross-coupling reactions and as catalysts for the polymerization of silanes, as reported by S. Deeken et al. (2006). This demonstrates the compound's versatility in catalysis, offering potential applications in creating polymers and complex organic molecules (Deeken et al., 2006).
Analytical and Sensing Applications
Additionally, the development of fluorescent probes for the detection of metal ions in aqueous media, as researched by D. Singh et al. (2020), highlights the compound's utility in analytical chemistry. These probes are based on 2-aminoethylpyridine derivatives, illustrating the compound's role in environmental monitoring and biomedical applications (Singh et al., 2020).
Propiedades
IUPAC Name |
4-methyl-5-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-7-12(13)14-8-11(9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXDYAGUVDENDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432520 | |
| Record name | 2-Pyridinamine, 4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84596-21-4 | |
| Record name | 2-Pyridinamine, 4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[5-(4-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3059524.png)

![[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3059528.png)